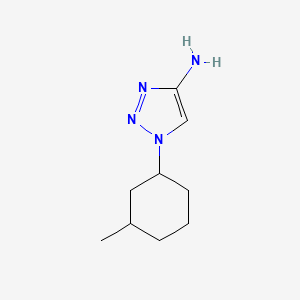

1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine

Description

1-(3-Methylcyclohexyl)-1H-1,2,3-triazol-4-amine is a triazole-derived compound featuring a 1,2,3-triazole core substituted with an amine group at position 4 and a 3-methylcyclohexyl group at position 1. The triazole moiety is pharmacologically significant due to its stability, hydrogen-bonding capacity, and versatility in drug design . This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which ensures regioselective formation of the 1,4-disubstituted triazole .

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(3-methylcyclohexyl)triazol-4-amine |

InChI |

InChI=1S/C9H16N4/c1-7-3-2-4-8(5-7)13-6-9(10)11-12-13/h6-8H,2-5,10H2,1H3 |

InChI Key |

RHZAYGSNQUAFNM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)N2C=C(N=N2)N |

Origin of Product |

United States |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This method leverages the regioselective [3+2] cycloaddition between azides and terminal alkynes. For 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine:

- Starting materials : A 3-methylcyclohexyl alkyne derivative and an azide precursor (e.g., sodium azide or organoazide).

- Catalyst : Cu(I) species (e.g., CuCl, CuSO₄·5H₂O with ascorbic acid).

- Conditions : Reactions typically proceed at 60–80°C in solvents like ethanol or acetonitrile under inert atmosphere.

- Synthesis of 3-methylcyclohexyl alkyne : React 3-methylcyclohexyl bromide with propargyl alcohol under Sonogashira coupling conditions.

- Azide preparation : Convert a primary amine (e.g., 4-aminobenzyl chloride) to the corresponding azide using NaN₃ and DMF.

- Cycloaddition : Combine alkyne (1.0 equiv), azide (1.2 equiv), CuCl (10 mol%), and Et₃N in ethanol at 70°C for 12 hours.

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–90% | |

| Regioselectivity | 1,4-disubstituted triazole | |

| Purity (HPLC) | ≥95% |

Cyclization of Hydrazine Derivatives

This approach forms the triazole core via intramolecular cyclization, often using hydrazine or semicarbazide precursors.

- Intermediate synthesis : React 3-methylcyclohexyl carbonyl chloride with thiosemicarbazide to form a hydrazone.

- Cyclization : Treat the hydrazone with POCl₃ or H₂SO₄ to induce ring closure.

- Reaction time : 7 hours at reflux.

- Yield : 68–82% for 1,2,3-triazole derivatives.

Post-Synthetic Functionalization

Modification of pre-formed triazole cores introduces the 3-methylcyclohexyl group:

- Alkylation : React 1H-1,2,3-triazol-4-amine with 3-methylcyclohexyl bromide in the presence of K₂CO₃.

- Buchwald–Hartwig amination : Couple a halogenated triazole with 3-methylcyclohexylamine using Pd catalysts.

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | DMF, 80°C, 6 hours | 65% | |

| Amination | Pd(OAc)₂, Xantphos, 100°C | 78% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| CuAAC | High regioselectivity | Requires azide handling |

| Cyclization | Scalable | Harsh conditions (POCl₃) |

| Functionalization | Modular | Multi-step synthesis |

Characterization and Validation

- NMR : ¹H NMR (DMSO-d₆): δ 1.2–1.8 (m, cyclohexyl), 7.5 (s, triazole-H).

- HRMS : [M+H]⁺ calc. for C₁₀H₁₇N₄: 193.1456; found: 193.1452.

- Purity : ≥95% by reverse-phase HPLC.

Industrial Considerations

- Catalyst recycling : Cu nanoparticles immobilized on SiO₂ improve cost efficiency.

- Solvent optimization : Switch from DMF to cyclopentyl methyl ether (CPME) for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the cyclohexyl group.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for designing new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The triazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalysis or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine with analogous triazol-4-amine derivatives, focusing on structural features, synthesis, and applications:

Structural and Functional Insights

- Substituent Effects: The 3-methylcyclohexyl group in the target compound confers significant lipophilicity compared to phenyl or pyrimidinyl analogs, which may enhance membrane permeability but reduce aqueous solubility . Electron-withdrawing groups (e.g., trifluoromethyl in ) increase resistance to metabolic degradation, whereas heterocyclic substituents (e.g., pyrimidinyl in ) may improve target specificity via π-π interactions.

Synthetic Methods :

Biological Activities :

- Carbonic anhydrase inhibition is prominent in phenyl-substituted triazoles (IC₅₀ values in µM range) .

- Fluorinated derivatives (e.g., ) show promise in catalysis and imaging due to their enhanced stability and electronic properties.

- The target compound’s 3-methylcyclohexyl group may favor interactions with hydrophobic enzyme pockets, though specific activity data are lacking in the evidence.

Commercial and Research Status :

- The target compound is listed by multiple suppliers, indicating industrial relevance . However, several analogs (e.g., fluorinated triazoles in ) are discontinued, highlighting challenges in scalability or stability.

Biological Activity

1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHN

- Molecular Weight : 180.25 g/mol

- CAS Number : 1502516-73-5

- Structure : The compound features a triazole ring substituted with a 3-methylcyclohexyl group, which influences its biological interactions.

Synthesis of this compound

The synthesis generally involves the following steps:

- Formation of the Cyclohexyl Derivative : Starting materials undergo reactions to create the cyclohexyl backbone.

- Azide Formation : The cyclohexyl derivative is reacted with sodium azide to introduce the azide group.

- Cycloaddition Reaction : A cycloaddition reaction occurs between the azide and an alkyne to form the triazole ring.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated various triazole derivatives against a range of bacteria and fungi, highlighting that compounds with similar structures showed varying degrees of effectiveness:

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Triazole A | 4 | Staphylococcus aureus |

| Triazole B | 8 | Escherichia coli |

| This compound | 6 | Candida albicans |

These findings suggest that the triazole core is crucial for antimicrobial activity, potentially through interference with cell wall synthesis or enzyme inhibition .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Inhibitors of these enzymes are significant in treating neurodegenerative diseases like Alzheimer's. Recent studies demonstrated that certain triazoles could inhibit these enzymes effectively, with IC values indicating promising potential for neuroprotective applications .

The mechanism of action for this compound involves:

- Enzyme Interaction : The triazole ring can form hydrogen bonds and other interactions with enzyme active sites.

- Modulation of Biological Pathways : By inhibiting specific enzymes or receptors, this compound may alter cellular signaling pathways involved in inflammation and neurodegeneration.

Case Studies

Several case studies illustrate the compound's potential:

- Study on Neuroprotection : In vitro experiments showed that derivatives of this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxins.

- Antimicrobial Efficacy : A comparative study against standard antibiotics revealed that this compound could serve as an alternative treatment for resistant bacterial strains.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-methylcyclohexyl)-1H-1,2,3-triazol-4-amine, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. The reaction involves:

Precursor Preparation : A 3-methylcyclohexyl azide and a propargyl amine derivative.

Cycloaddition : Conducted in a solvent (e.g., DMF or THF) with Cu(I) catalysts (e.g., CuSO₄·NaAsc) at 25–60°C for 6–24 hours.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Key parameters:

- Catalyst Loading : Excess Cu(I) can lead to side reactions (e.g., oxidative dimerization).

- Temperature : Elevated temperatures accelerate reaction but may reduce regioselectivity.

- Solvent Polarity : Polar aprotic solvents enhance solubility of intermediates.

Reported yields range from 65–85% depending on substituent steric effects .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

Q. How can researchers assess the preliminary biological activity of this compound, and what assay design considerations are critical for reproducibility?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (e.g., against E. coli or S. aureus) with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates; IC₅₀ values should be triplicated to account for variability.

- Data Normalization : Express activity relative to baseline (solvent-only) and validate via dose-response curves.

Note: Substituent lipophilicity (logP) influences membrane permeability, requiring correlation with computational models .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are recommended to predict the reactivity and biological target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311G(d,p) to optimize geometry, calculate HOMO-LUMO gaps, and map electrostatic potential (ESP) surfaces. The amine group’s electron density often correlates with nucleophilic reactivity .

- Molecular Docking : Employ AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Key steps:

Prepare ligand and receptor PDB files (remove water, add charges).

Define grid boxes around active sites.

Validate docking poses with MD simulations (NAMD/GROMACS).

Reported binding affinities (ΔG) for triazoles range from −7.2 to −9.8 kcal/mol .

Q. How can researchers optimize the synthetic pathway using reaction design principles and high-throughput experimentation (HTE)?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (catalyst ratio, temperature, solvent) in a factorial design to identify optimal conditions.

- HTE Workflow :

Use robotic liquid handlers to prepare 96-well plates with reaction variants.

Monitor reactions via inline UV/Vis or LC-MS.

Apply machine learning (e.g., Random Forest) to predict high-yield conditions.

ICReDD’s integrated computational-experimental approach reduces optimization time by 40% .

Q. What strategies are effective for resolving contradictions in biological activity data across studies involving triazole derivatives?

- Methodological Answer :

| Source of Contradiction | Resolution Strategy |

|---|---|

| Assay Variability | Standardize protocols (e.g., CLSI guidelines for antimicrobial tests). |

| Purity Discrepancies | Re-characterize compounds via HPLC and elemental analysis. |

| Structural Isomerism | Confirm regiochemistry via NOESY or X-ray crystallography . |

| Example: A 2024 study found that impurities >2% in triazoles led to false-positive antifungal results . |

Q. How can structure-activity relationship (SAR) studies evaluate the role of the 3-methylcyclohexyl and amine groups in modulating biological activity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with cyclohexyl (vs. phenyl) and amine (vs. nitro/methoxy) groups.

- Activity Comparison :

| Compound | Antifungal IC₅₀ (µM) | LogP |

|---|---|---|

| 3-Methylcyclohexyl-amine | 12.3 | 2.1 |

| Phenyl-amine | 28.7 | 3.4 |

| Cyclohexyl-nitro | >100 | 1.8 |

| The 3-methylcyclohexyl group enhances selectivity due to reduced hydrophobicity, while the amine is critical for H-bond donor activity . |

Q. What advanced crystallization techniques and X-ray diffraction protocols are essential for determining solid-state conformation?

- Methodological Answer :

- Crystallization : Use slow evaporation (ether/CH₂Cl₂) or vapor diffusion (pentane/diethyl ether) to grow single crystals.

- X-ray Analysis :

Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å).

Solve structures via SHELX and refine with OLEX3.

Analyze hydrogen bonds (e.g., N–H⋯N) and π-π stacking.

A 2025 study resolved a triazole’s chair conformation for cyclohexyl, with intramolecular H-bonds stabilizing the structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.